molecular formula C16H18N8OS B3009277 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1797186-99-2

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B3009277
CAS No.: 1797186-99-2
M. Wt: 370.44
InChI Key: FHPTVNYZFANWSY-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a 2,4-dimethylthiazole-methanone group. The piperazine moiety enhances solubility and pharmacokinetic profiles, while the thiazole ring contributes to metabolic stability and target binding .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c1-11-15(26-12(2)19-11)16(25)23-7-5-22(6-8-23)13-3-4-14(21-20-13)24-10-17-9-18-24/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPTVNYZFANWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a triazole ring, a pyridazine moiety, a piperazine ring, and a thiazole group, which contribute to its pharmacological properties.

Structure and Properties

The molecular formula of the compound is C19H22N6O1SC_{19}H_{22}N_{6}O_{1}S, with a molecular weight of approximately 382.49 g/mol. The presence of multiple heterocycles enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds featuring the triazole and thiazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines such as BT-474 and MCF-7. The compound 10ec , which shares structural similarities with our target compound, demonstrated an IC50 value of 0.99 μM against the BT-474 cell line, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
10ecBT-4740.99Tubulin polymerization inhibition
Compound AMCF-71.50Apoptosis induction
Compound BHeLa2.30Cell cycle arrest

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and induction of apoptosis. Studies using acridine orange/ethidium bromide staining assays have indicated that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone can lead to increased apoptotic cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds with triazole and thiazole functionalities have been investigated for their antimicrobial activities. Triazoles are known for their antifungal properties, while thiazoles exhibit antibacterial effects. The combination of these two moieties may enhance the spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity

CompoundTarget MicroorganismActivity
Compound CCandida albicansEffective
Compound DStaphylococcus aureusModerate

Case Studies

A notable case study involved the synthesis and biological evaluation of various triazole-containing compounds. One derivative displayed significant activity against both Gram-positive and Gram-negative bacteria while also showing low toxicity in mammalian cell lines. This highlights the potential for developing new antimicrobial agents based on the structure of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.

Comparison with Similar Compounds

Antiproliferative Potential

Piperazine-linked compounds, such as the sulfonyl-piperazine-tetrazole derivatives in , demonstrate antiproliferative activity, likely through interference with cellular proliferation pathways . The target compound’s piperazine and triazole groups may similarly disrupt cancer cell growth, though its thiazole-methanone group could enhance selectivity or potency compared to sulfonyl-based analogues .

Ferroptosis Induction

highlights ferroptosis inducers (FINs) as promising therapeutic agents in oral squamous cell carcinoma (OSCC).

Metabolic Stability and Selectivity

The thiazole and triazole rings in the target compound may improve metabolic stability compared to analogues with tetrazole or sulfonyl groups, as seen in and . Additionally, the 2,4-dimethylthiazole group could reduce off-target effects by enhancing hydrophobic interactions with specific biological targets .

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